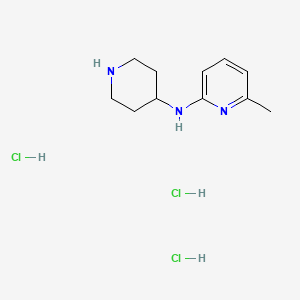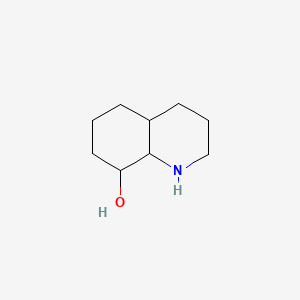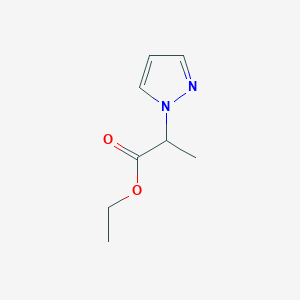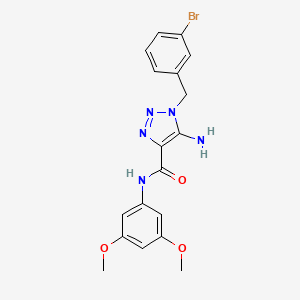![molecular formula C18H17BrN4OS2 B2922026 1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185179-57-0](/img/structure/B2922026.png)
1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” belongs to a class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with the triazolopyrimidine scaffold are synthesized using various methodologies, including condensation reactions and microwave-assisted synthesis. For example, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolopyrimidine ring, characterized by X-ray diffraction and spectroscopic techniques (Lahmidi et al., 2019). Similarly, Kaur et al. (2011) reported a facile, one-pot microwave-assisted synthesis of fused thieno[3,2-e][1,2,4]triazolopyrimidinones, showcasing the efficiency of modern synthetic techniques (Kaur et al., 2011).
Biological Evaluation
The triazolopyrimidine derivatives have been evaluated for their biological activities, including antimicrobial and antiviral effects. Gomha et al. (2018) synthesized [1,2,4]triazolopyrimidines and evaluated their antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Gomha et al., 2018). This research underscores the importance of triazolopyrimidine derivatives in medicinal chemistry, particularly as potential candidates for addressing microbial resistance.
Mechanistic Insights and Structural Analysis
Research on triazolopyrimidine derivatives also provides valuable insights into their structural properties and reaction mechanisms. Studies involving density functional theory (DFT) and X-ray crystallography contribute to our understanding of the electronic structure and geometric parameters of these compounds, facilitating their optimization for specific applications. For instance, the study by Sheina et al. (2023) on mesomeric betaines based on triazolopyrimidines highlights the structural elucidation and conversion into anionic N-heterocyclic carbenes, offering perspectives on their chemical versatility and reactivity (Sheina et al., 2023).
Wirkmechanismus
Target of Action
The compound, also known as 12-[(4-bromophenyl)methylsulfanyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one, primarily targets Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a reversible LSD1 inhibitor . It interacts with LSD1, inhibiting its activity, which leads to the suppression of cancer proliferation and migration . Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 affects the lysine methylation pathways . LSD1 is responsible for demethylating histones, specifically histone H3. This demethylation can affect gene expression, leading to changes in cell proliferation and differentiation. When LSD1 is inhibited, this can lead to changes in gene expression that may inhibit cancer cell proliferation and migration .
Pharmacokinetics
The compound has been identified as a reversible lsd1 inhibitor, suggesting it may have a suitable half-life for therapeutic use
Result of Action
When cells are treated with this compound, the activity of LSD1 can be significantly inhibited . This leads to changes in gene expression that can suppress the migration ability of the cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancers where LSD1 is overexpressed .
Eigenschaften
IUPAC Name |
12-[(4-bromophenyl)methylsulfanyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4OS2/c1-2-3-9-22-16(24)15-14(8-10-25-15)23-17(22)20-21-18(23)26-11-12-4-6-13(19)7-5-12/h4-8,10H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCRDXQGEUOBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2921944.png)
![2-Phenyl-5-sulfanylidene-3,7,8,9,10,11-hexahydropyrazolo[4,5]pyrimido[3,5-a]azepin-1-one](/img/structure/B2921945.png)

![5-Chloro-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2921947.png)
![8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921949.png)




![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2921957.png)
![methyl 2-butyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2921959.png)
methanone](/img/structure/B2921963.png)
![ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2921965.png)
![4-ethoxy-3-fluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2921966.png)
